

2-(4-Bromo-2-nitrophenyl)acetic acid molecular weight

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Compound of Interest

Compound Name: 2-(4-Bromo-2-nitrophenyl)acetic acid

Cat. No.: B108367

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An In-Depth Technical Guide to **2-(4-Bromo-2-nitrophenyl)acetic Acid**: Properties, Synthesis, and Applications

Introduction

2-(4-Bromo-2-nitrophenyl)acetic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in the landscape of organic synthesis. Characterized by a phenylacetic acid core substituted with both a bromine atom and a nitro group, this compound offers a unique combination of reactive sites. The strategic placement of these functional groups—the electron-withdrawing nitro group ortho to the acetic acid side chain and the bromo group para to it—imparts distinct chemical properties that make it a valuable building block for complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, prevalent synthetic methodologies, key applications, and essential safety protocols.

Physicochemical and Structural Characteristics

The utility of **2-(4-Bromo-2-nitrophenyl)acetic acid** in synthetic chemistry is fundamentally dictated by its molecular structure and resulting physical properties. The presence of the nitro and bromo substituents significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid moiety.

The molecular weight of **2-(4-Bromo-2-nitrophenyl)acetic acid** is consistently reported as 260.04 g/mol .[\[1\]](#)[\[2\]](#) Its molecular formula is C₈H₆BrNO₄.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	260.04 g/mol	[1] [2]
Molecular Formula	C ₈ H ₆ BrNO ₄	[1] [2] [3]
CAS Number	6127-11-3	[1] [2] [3]
Appearance	Off-white solid	[1]
Melting Point	156-160°C or 211-216°C	[1] [3] [4]
Boiling Point	392.0 ± 27.0 °C at 760 mmHg	[3] [4]
Density	1.794 g/cm ³	[3] [4]
Flash Point	190.9 ± 23.7 °C	[3]

Note on Melting Point Discrepancy: The notable difference in reported melting points (156-160°C vs. 211-216°C) may be attributable to variations in crystalline polymorphism or the purity of the analyzed samples.[\[1\]](#)[\[3\]](#)[\[4\]](#) Researchers should consider verifying the melting point of their material against a reference standard.

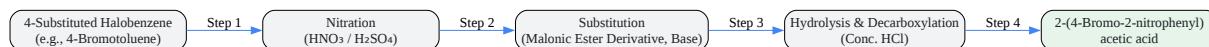
Caption: Chemical Structure of **2-(4-Bromo-2-nitrophenyl)acetic acid**.

Synthesis Methodologies

The synthesis of **2-(4-Bromo-2-nitrophenyl)acetic acid** is a multi-step process that leverages classical aromatic chemistry. The choice of starting material and reaction sequence is critical for achieving high yield and purity, avoiding unwanted isomers. Several routes have been patented, reflecting its industrial importance.[\[5\]](#)[\[6\]](#)

Method 1: Synthesis from 4-Substituted Halobenzene

This approach is a robust pathway that builds the molecule by sequentially adding the required functional groups to a simple starting material.^[5] The logic involves first establishing the nitro and bromo substitution pattern on the ring, followed by the introduction of the acetic acid side chain.



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Caption: General workflow for synthesis from a substituted halobenzene.

Experimental Protocol (Illustrative):

- Nitration: 4-Bromotoluene is slowly added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (e.g., <5°C).^[5] The electrophilic nitration occurs preferentially at the position ortho to the activating methyl group and meta to the deactivating bromo group, yielding 4-bromo-2-nitrotoluene.
- Side-Chain Introduction: The resulting 4-bromo-2-nitrotoluene is then reacted with a nucleophile like diethyl malonate or ethyl cyanoacetate in the presence of a strong base. This step forms an intermediate by substituting a hydrogen on the methyl group.
- Hydrolysis: The intermediate is subsequently heated with excess concentrated hydrochloric acid. This step hydrolyzes the ester or nitrile groups.
- Decarboxylation & Isolation: Continued heating in the acidic medium leads to decarboxylation, yielding the final **2-(4-Bromo-2-nitrophenyl)acetic acid** product, which can be isolated via filtration after adjusting the pH to precipitate the solid.^[5]

Causality: Using a nitrating mixture (H₂SO₄/HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the bromine atom on the aromatic ring. The subsequent malonic ester synthesis is a classic method for forming a carbon-carbon bond to introduce the two-carbon acid side chain.

Method 2: Synthesis via Grignard-like Carboxylation

An alternative, more direct approach involves the formation of an organometallic intermediate from 4-bromo-2-nitro-chlorotoluene, followed by carboxylation.[6][7]

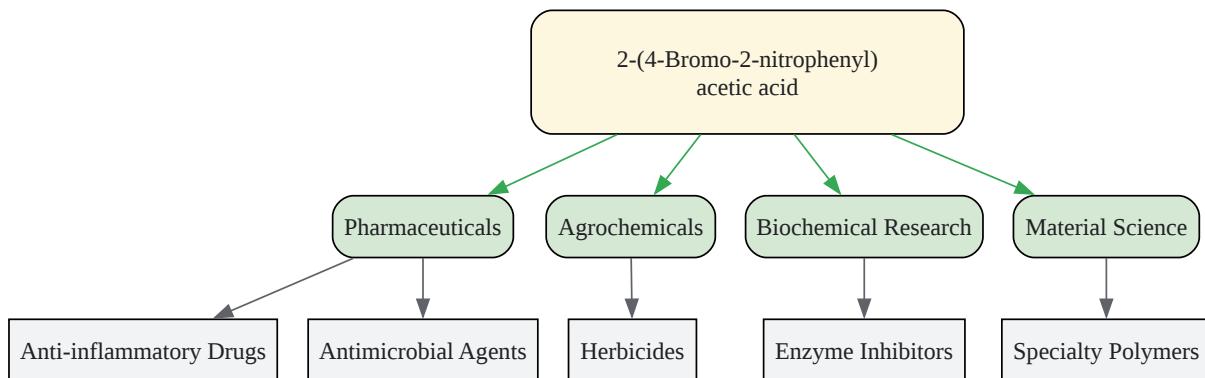
Experimental Protocol (Illustrative):

- Organosodium Formation: 4-bromo-2-nitro-chlorotoluene is reacted with metallic sodium in an organic solvent (e.g., dibutyl ether). This reaction forms a 4-bromo-2-nitrotolyl sodium intermediate.
- Rearrangement: The reaction mixture is heated (e.g., to 95-100°C), causing the organosodium compound to undergo a rearrangement to the more stable 4-bromo-2-nitrobenzyl sodium.[6]
- Carboxylation: The reaction is cooled, and carbon dioxide gas is bubbled through the solution. The nucleophilic benzyl sodium attacks the CO₂, forming the sodium salt of **2-(4-Bromo-2-nitrophenyl)acetic acid**.
- Acidification & Isolation: The reaction is quenched and then acidified with a dilute mineral acid (e.g., HCl). This protonates the carboxylate salt, precipitating the final product, which is then isolated.[6]

Causality: This method cleverly bypasses multiple steps by directly converting the substituted toluene into a nucleophilic species that can be carboxylated. The rearrangement step is crucial as it moves the anionic charge to the benzylic position, which is stabilized by resonance, facilitating the subsequent reaction with CO₂.

Applications in Research and Development

The value of **2-(4-Bromo-2-nitrophenyl)acetic acid** lies in its versatility as a scaffold for synthesizing more complex molecules. The three distinct functional handles—the carboxylic acid, the nitro group, and the bromine atom—can be manipulated selectively to build diverse chemical libraries.

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Caption: Key application areas derived from the core compound.

Pharmaceutical Development

This compound is a crucial intermediate in synthesizing various pharmaceuticals, especially anti-inflammatory and analgesic drugs.[\[1\]](#)

- **Amine Formation:** The nitro group can be selectively reduced to an amine (-NH₂). This amine is a powerful nucleophile and a common anchor point for building amides, sulfonamides, and other structures found in active pharmaceutical ingredients (APIs). The resulting aminophenylacetic acid derivatives are precursors to heterocyclic systems.
- **Cross-Coupling Reactions:** The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl structures or the attachment of diverse side chains essential for modulating pharmacological activity.
- **Carboxylic Acid Derivatization:** The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, facilitating linkage to other molecules, including peptides or targeting moieties.

Its methyl ester, Methyl 2-(4-bromo-2-nitrophenyl)acetate, is also a vital intermediate used in the synthesis of APIs.[8]

Agrochemical Synthesis

Similar to its role in pharmaceuticals, the compound is used to create new agrochemicals, including herbicides and pesticides.[1] The synthetic pathways leverage the same reactive handles to build molecules that can selectively interact with biological targets in pests or weeds, enhancing crop protection.

Biochemical and Materials Research

In biochemical research, derivatives of this acid are used in studies related to enzyme inhibition and receptor binding.[1] The rigid, substituted phenyl ring provides a scaffold that can be decorated with various functional groups to probe the active sites of proteins. In material science, its derivatives can be incorporated into specialty polymers and coatings to enhance properties like chemical resistance and durability.[1]

Safety, Handling, and Storage

As a laboratory chemical, **2-(4-Bromo-2-nitrophenyl)acetic acid** requires careful handling to minimize exposure and risk.

Table 2: GHS Hazard Information

Hazard Code	Statement	Class
H315	Causes skin irritation	Skin Irritant
H319	Causes serious eye irritation	Eye Irritant
H335	May cause respiratory irritation	Respiratory Irritant

Source:[3]

Recommended Handling Protocol:

- Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid Dust Formation: Take care to avoid generating dust when transferring the solid. Use non-sparking tools.
- Spill Management: In case of a spill, contain the material and clean it up using appropriate methods for solid chemical spills, avoiding dust generation.
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8°C.[\[1\]](#)

Conclusion

2-(4-Bromo-2-nitrophenyl)acetic acid is more than a simple chemical; it is an enabling tool for innovation in chemistry and life sciences. Its well-defined structure, featuring three distinct and selectively addressable functional groups, provides a reliable and versatile platform for synthetic chemists. From the development of novel therapeutics and agrochemicals to its use in fundamental biochemical and materials research, this compound continues to be a cornerstone intermediate, underscoring the critical role of functionalized building blocks in advancing science and technology.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-(4-bromo-2-nitrophenyl)acetic acid - CAS:6127-11-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. echemi.com [echemi.com]

- 4. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID CAS#: 6127-11-3 [m.chemicalbook.com]
- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 6. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 7. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 8. nbino.com [nbino.com]
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